Oxantel pamoate

Overview

Description

Oxantel pamoate is an anthelmintic compound used primarily to treat infections caused by intestinal worms, such as Trichuris trichiura (whipworm). It is a tetrahydropyrimidine derivative that has been shown to be highly effective against certain parasitic nematodes . This compound works by depolarizing the neurons of gastrointestinal parasites, causing sustained muscular contraction and leading to the death of the parasites by spastic paralysis .

Mechanism of Action

Target of Action

Oxantel pamoate primarily targets the nicotinic acetylcholine receptors (nAChR) of gastrointestinal parasites . These receptors play a crucial role in the neuromuscular function of these parasites.

Mode of Action

This compound acts as a depolarizing neuromuscular blocking agent . It opens nonselective cation channels and induces activation of the nicotinic acetylcholine receptors . This interaction leads to a sustained muscular contraction in the parasites, which is much stronger than that caused by acetylcholine .

Biochemical Pathways

The activation of the nicotinic acetylcholine receptors by this compound leads to spastic paralysis of the worms . This paralysis disrupts the normal biochemical pathways of the parasites, leading to their death .

Pharmacokinetics

This compound acts locally in the human gastrointestinal tract . The drug is metabolically stable, shows low permeability, and has low systemic bioavailability after oral use . These properties ensure that the drug remains concentrated at the site of action, enhancing its effectiveness against the parasites.

Result of Action

The result of this compound’s action is the expulsion of the paralyzed worms from the host’s body . This expulsion is due to the spastic paralysis induced by the drug, which incapacitates the worms and leads to their removal .

Action Environment

The action of this compound is influenced by the environment within the human gastrointestinal tract . The local action of the drug means that its efficacy and stability can be affected by factors such as pH levels and the presence of other substances in the gut. The drug has been found to be safe and efficacious in this environment .

Biochemical Analysis

Biochemical Properties

Oxantel pamoate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary targets is the nicotinic acetylcholine receptor (nAChR) in parasitic worms. By binding to these receptors, this compound causes a sustained depolarization of the neurons, leading to spastic paralysis of the parasites . Additionally, this compound has been shown to inhibit fumarate reductase in some pathogenic bacteria, disrupting their metabolic processes .

Cellular Effects

This compound affects various types of cells and cellular processes. In parasitic worms, it disrupts normal neuromuscular function by causing sustained muscular contraction, leading to paralysis and eventual death of the parasites . This compound also influences cell signaling pathways by interacting with nAChRs, which are crucial for neurotransmission. In bacteria, the inhibition of fumarate reductase by this compound affects cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the nAChRs on the neurons of parasitic worms. This binding leads to a continuous influx of ions, causing sustained depolarization and paralysis of the worms . Additionally, this compound inhibits fumarate reductase in bacteria, which is essential for their anaerobic respiration . This inhibition disrupts the electron transport chain, leading to reduced energy production and bacterial death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is metabolically stable and shows low permeability and low systemic bioavailability after oral administration . This stability ensures that high concentrations of the drug reach the large intestine, where it exerts its anthelmintic effects. Long-term studies have shown that this compound remains effective against Trichuris trichiura with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs and cats, the recommended dosage ranges from 15 to 55 mg/kg for effective treatment of Trichuris spp. infections . At higher doses, this compound has been shown to cause mild adverse effects such as nausea, vomiting, diarrhea, and loss of appetite . The compound is well-tolerated in animals due to its low toxicity and reduced absorption into the bloodstream .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as fumarate reductase. This interaction disrupts the electron transport chain in bacteria, leading to reduced energy production . The compound is metabolically stable and shows low systemic bioavailability, ensuring that it remains active in the gastrointestinal tract where it is needed .

Transport and Distribution

This compound is transported and distributed primarily within the gastrointestinal tract. Due to its low permeability and low systemic bioavailability, the compound remains localized in the gut, where it exerts its anthelmintic effects . This localization is beneficial for targeting intestinal parasites while minimizing systemic exposure and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the neurons of parasitic worms and the bacterial cells it targets. In parasitic worms, this compound binds to nAChRs on the neuronal membranes, leading to sustained depolarization and paralysis . In bacteria, the compound inhibits fumarate reductase, affecting the electron transport chain and energy production . This targeted localization ensures the efficacy of this compound against its intended pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxantel pamoate is synthesized through a series of chemical reactions involving the formation of its active ingredient, oxantel, and its combination with pamoic acid. The synthetic route typically involves the following steps:

Formation of Oxantel: The synthesis of oxantel involves the reaction of 3-hydroxyphenylacetonitrile with 1-methyl-2-pyrrolidinone in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions to yield oxantel.

Combination with Pamoic Acid: Oxantel is then combined with pamoic acid to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxantel pamoate undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites of the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted this compound compounds .

Scientific Research Applications

Oxantel pamoate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Oxantel pamoate is similar to other anthelmintic compounds, such as pyrantel pamoate, albendazole, and mebendazole. it has unique properties that make it particularly effective against Trichuris trichiura infections . Some similar compounds include:

Pyrantel Pamoate: Also a tetrahydropyrimidine derivative, used to treat various parasitic infections.

Albendazole: A benzimidazole derivative used to treat a wide range of parasitic infections.

Mebendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.

This compound’s high efficacy against Trichuris trichiura and its unique mechanism of action make it a valuable addition to the arsenal of anthelmintic drugs .

Biological Activity

Oxantel pamoate is an anthelmintic compound primarily used for the treatment of infections caused by soil-transmitted helminths, particularly Trichuris trichiura (whipworm). It has gained attention due to its effectiveness where traditional treatments like albendazole and mebendazole have shown limited efficacy. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy and safety.

This compound exerts its anthelmintic effects by disrupting the neuromuscular function of helminths, leading to paralysis and eventual death of the parasites. The drug is particularly effective against Trichuris species but lacks significant activity against hookworms such as Ancylostoma ceylanicum and Necator americanus .

Clinical Studies

Recent studies have established this compound's efficacy in treating T. trichiura infections. A randomized controlled trial conducted on Pemba Island, Tanzania, assessed various doses of this compound in school-aged children. The findings are summarized in Table 1 below:

| Dose (mg/kg) | Cure Rate (%) | Egg Reduction Rate (%) |

|---|---|---|

| 5 | 22 | 85 |

| 25 | 60 | 97.5 |

| 30 | 59 | 98.8 |

The study concluded that the optimal therapeutic dose range was between 15-30 mg/kg , with excellent tolerability reported among participants .

In Vivo Studies

In animal models, this compound demonstrated significant efficacy against Trichuris muris, with an effective dose (ED50) calculated at 4.71 mg/kg . In contrast, it showed no activity against hookworms at doses up to 10 mg/kg .

Combination Therapy

This compound has been studied in combination with other anthelmintics to enhance efficacy. Notably, a synergistic effect was observed when combined with mebendazole, yielding a combination index (CI) of 0.15 , indicating a highly effective interaction . Conversely, combinations with pyrantel pamoate and levamisole showed antagonistic effects .

Table 2: Combination Studies

| Combination | CI Value | Effectiveness |

|---|---|---|

| This compound + Mebendazole | 0.15 | Synergistic |

| This compound + Pyrantel | 2.53 | Antagonistic |

| This compound + Levamisole | 1.27 | Antagonistic |

These findings suggest that while this compound can be effectively used alone or in specific combinations, careful consideration is needed when pairing it with certain drugs to avoid reduced efficacy.

Safety Profile

The safety profile of this compound has been evaluated in multiple studies, consistently reporting mild adverse effects such as gastrointestinal disturbances but no severe reactions . The compound is well-tolerated across different age groups, making it a suitable option for deworming programs targeting school-aged children.

Case Studies and Real-World Applications

This compound has been successfully integrated into public health initiatives aimed at controlling soil-transmitted helminth infections in endemic regions. For example, its inclusion in mass drug administration programs has shown promising results in reducing infection rates significantly.

Example Case Study: Pemba Island

A study conducted on Pemba Island highlighted the effectiveness of this compound in real-world settings. Following treatment with doses ranging from 5 mg/kg to 30 mg/kg , significant reductions in infection rates were observed within the community, emphasizing the drug's potential role in public health strategies against helminth infections .

Properties

IUPAC Name |

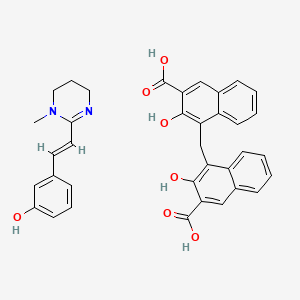

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3/b;7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOAINFUFGBHBA-UETGHTDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68813-55-8 | |

| Record name | Oxantel pamoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68813-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxantel pamoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068813558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXANTEL PAMOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-3-[2-(1,4,5,6-tetrahydro-1-methylpyrimidin-2-yl)vinyl]phenol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXANTEL PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY1D732T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of oxantel pamoate against helminths?

A1: While the exact mechanism of action remains unclear, research suggests that this compound, similar to its close relative pyrantel pamoate, acts as a depolarizing neuromuscular blocking agent in susceptible helminths [, ]. This leads to paralysis and eventual expulsion of the parasite from the host's gastrointestinal tract.

Q2: Which helminth infection is this compound most effective against?

A2: this compound demonstrates superior efficacy against Trichuris trichiura (whipworm) compared to the standard treatments albendazole and mebendazole [, , , ].

Q3: Is this compound effective against all stages of Trichuris trichiura?

A3: Research indicates that this compound is effective against both larval (L3) and adult stages of Trichuris muris, a murine model for Trichuris trichiura infection [].

Q4: What is the efficacy of this compound against other helminth infections like hookworm and Ascaris lumbricoides ?

A4: this compound exhibits low efficacy against hookworm (Ancylostoma duodenale and Necator americanus) and Ascaris lumbricoides (roundworm) when administered alone [, , ].

Q5: How does the efficacy of this compound compare to other anthelmintics in clinical trials?

A5: Network meta-analyses of clinical trials have shown that combination therapies incorporating this compound, particularly albendazole-oxantel pamoate and tribendimidine-oxantel pamoate, demonstrate significantly higher cure rates for Trichuris trichiura compared to single-dose albendazole [].

Q6: What is the bioavailability of this compound?

A6: this compound has poor oral bioavailability. Studies in rats indicate that its bioavailability is less than 0.025% [].

Q7: What is known about the absorption and metabolism of this compound?

A7: this compound is poorly absorbed from the gastrointestinal tract and is believed to be minimally metabolized. The majority of the administered dose is excreted unchanged in the feces [, , ].

Q8: Has the combination of this compound with other anthelmintics been studied in vivo?

A8: Yes, co-administration of this compound with tribendimidine in rats did not reveal any significant pharmacokinetic drug-drug interaction []. Additionally, a pharmacokinetic study in hookworm-infected adolescents investigated the combination of this compound with tribendimidine and found no evidence of pharmacokinetic interaction [].

Q9: What is the molecular formula and weight of this compound?

A9: this compound has the molecular formula C34H30N2O6 and a molecular weight of 562.62 g/mol [].

Q10: Are there established analytical methods for the quantification of this compound?

A10: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection have been developed and validated for the quantification of this compound in pharmaceutical formulations and biological samples [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.